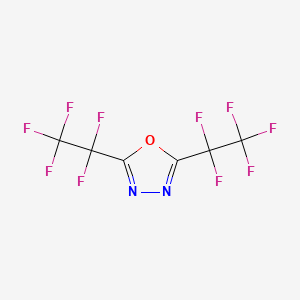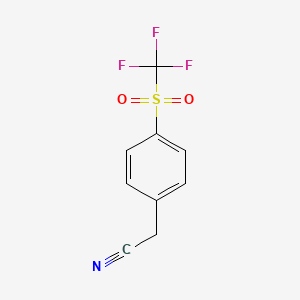
2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine is an organic compound that features a brominated phenoxy group attached to an acetamidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and hydroxylamine functionalities makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine typically involves the following steps:
Bromination of Phenol: The starting material, phenol, is brominated using bromine in the presence of a suitable solvent like carbon tetrachloride or acetic acid to yield 2-bromo-phenol.
Formation of Phenoxy Acetic Acid: 2-Bromo-phenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-bromo-phenoxy)acetic acid.
Conversion to Acetamidine: The 2-(2-bromo-phenoxy)acetic acid is then converted to its corresponding acetamidine derivative by reacting with hydroxylamine hydrochloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and automated systems for the subsequent reactions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under suitable conditions.
Reduction: The acetamidine moiety can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products like 2-(2-azido-phenoxy)-N-hydroxy-acetamidine or 2-(2-thiocyanato-phenoxy)-N-hydroxy-acetamidine.
Oxidation: Products like 2-(2-bromo-phenoxy)-N-nitroso-acetamidine or 2-(2-bromo-phenoxy)-N-nitro-acetamidine.
Reduction: Products like 2-(2-bromo-phenoxy)-N-hydroxy-ethylamine.
Aplicaciones Científicas De Investigación
2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of novel polymers or materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, while the hydroxylamine group can participate in redox reactions or form covalent bonds with nucleophilic sites on proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-phenoxy)-N-hydroxy-ethylamine
- 2-(2-Bromo-phenoxy)-N-nitroso-acetamidine
- 2-(2-Bromo-phenoxy)-N-nitro-acetamidine
Uniqueness
2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine is unique due to the presence of both bromine and hydroxylamine functionalities, which provide a combination of reactivity and stability. This makes it a versatile intermediate for further chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWDCSACXYFXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=NO)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC/C(=N/O)/N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)



![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)

![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)

